molecular formula C5H11I B1653425 2-Iodo-3-methylbutane CAS No. 18295-27-7

2-Iodo-3-methylbutane

Cat. No.: B1653425
CAS No.: 18295-27-7
M. Wt: 198.05 g/mol
InChI Key: PYXUFKGRYMMOIK-UHFFFAOYSA-N
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Description

2-Iodo-3-methylbutane is an organic compound with the molecular formula C₅H₁₁I. It is a halogenated alkane, specifically an iodoalkane, where an iodine atom is attached to the second carbon of a 3-methylbutane chain. This compound is known for its reactivity due to the presence of the iodine atom, which makes it a valuable intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Iodo-3-methylbutane can be synthesized through the halogenation of 3-methylbutanol. The process involves the reaction of 3-methylbutanol with iodine in the presence of red phosphorus. The reaction is typically carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of more efficient and scalable methods. One such method includes the use of phosphorus triiodide (PI₃) as a halogenating agent. The reaction is carried out by mixing 3-methylbutanol with red phosphorus and gradually adding iodine. The mixture is then heated under reflux to produce this compound .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-iodo-3-methylbutane primarily involves its reactivity as an alkylating agent. The iodine atom, being a good leaving group, facilitates nucleophilic substitution reactions. In these reactions, the carbon-iodine bond is broken, and a nucleophile replaces the iodine atom.

Comparison with Similar Compounds

2-Iodo-3-methylbutane can be compared with other halogenated alkanes, such as 2-bromo-3-methylbutane and 2-chloro-3-methylbutane.

    2-Bromo-3-methylbutane: Similar to this compound, but with a bromine atom instead of iodine.

    2-Chloro-3-methylbutane: Contains a chlorine atom instead of iodine.

Uniqueness: The uniqueness of this compound lies in its high reactivity, which is attributed to the weak carbon-iodine bond. This makes it particularly useful in synthetic chemistry for introducing various functional groups through substitution reactions .

Properties

IUPAC Name

2-iodo-3-methylbutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11I/c1-4(2)5(3)6/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYXUFKGRYMMOIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30334062
Record name 2-Iodo-3-methylbutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30334062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18295-27-7
Record name 2-Iodo-3-methylbutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30334062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-iodo-3-methylbutane
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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